molecular formula C15H20N4O2 B2594574 3-(1H-benzo[d]imidazol-1-yl)-N-(2-methoxyethyl)pyrrolidine-1-carboxamide CAS No. 2097873-27-1

3-(1H-benzo[d]imidazol-1-yl)-N-(2-methoxyethyl)pyrrolidine-1-carboxamide

Cat. No. B2594574
CAS RN: 2097873-27-1
M. Wt: 288.351
InChI Key: ABZROSMGZJPTKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(1H-benzo[d]imidazol-1-yl)-N-(2-methoxyethyl)pyrrolidine-1-carboxamide” is a complex organic molecule that contains a benzimidazole group, a pyrrolidine group, and a carboxamide group. Benzimidazoles are a class of heterocyclic aromatic organic compounds that are important in a variety of biological and medicinal contexts . Pyrrolidines are a class of organic compounds that contain a five-membered ring with four carbon atoms and one nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzimidazole ring, a pyrrolidine ring, and a carboxamide group. The benzimidazole ring is a fused ring system consisting of a benzene ring and an imidazole ring . The pyrrolidine ring is a five-membered ring with four carbon atoms and one nitrogen atom .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the benzimidazole, pyrrolidine, and carboxamide groups. Benzimidazoles are known to participate in a variety of chemical reactions, including electrophilic substitution and nucleophilic substitution . Pyrrolidines can undergo reactions at the nitrogen atom, such as alkylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzimidazole group could contribute to its aromaticity and stability . The pyrrolidine group could influence its basicity .

Scientific Research Applications

Synthesis and Structural Analysis

Studies on similar compounds involve detailed synthesis processes and structural analysis, contributing to the understanding of chemical reactions and the development of new synthetic methodologies. For instance, the experimental and theoretical studies on the functionalization reactions of specific carboxylic acids and acid chlorides with aminopyridines provide insights into the mechanisms of such reactions and the structural determination of the synthesized compounds (Yıldırım, Kandemirli, & Demir, 2005). Similarly, the synthesis of imidazo[1,2-a]pyridines as antiulcer agents showcases the chemical versatility and potential therapeutic applications of compounds with imidazo[1,2-a]pyridine skeletons (Starrett, Montzka, Crosswell, & Cavanagh, 1989).

Antimicrobial and Anticandidal Activities

The antimicrobial and anticandidal activities of imidazo[1,2-a]pyridine derivatives have been extensively studied, highlighting their potential as therapeutic agents. For example, the design, synthesis, and evaluation of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives for antimycobacterial activity against drug-sensitive and resistant strains of Mycobacterium tuberculosis (MTB) reveal the therapeutic potential of these compounds (Lv et al., 2017). Additionally, the synthesis and evaluation of new hydrazide derivatives of imidazo[1,2-a]pyridine for anticandidal activity against various Candida species demonstrate the broad-spectrum antimicrobial properties of these compounds (Kaplancıklı, Turan-Zitouni, Özdemr, & Revial, 2008).

Molecular Docking and Computational Studies

The exploration of novel heterocycles, including imidazo[1,2-a]pyridine derivatives, through synthesis, molecular docking, and computational studies, underscores the importance of structural analysis in identifying compounds with potential antimicrobial and anticancer activities. These studies not only facilitate the discovery of new therapeutic agents but also provide valuable insights into the molecular interactions responsible for their biological activities (Fahim, Tolan, Awad, & Ismael, 2021).

properties

IUPAC Name

3-(benzimidazol-1-yl)-N-(2-methoxyethyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2/c1-21-9-7-16-15(20)18-8-6-12(10-18)19-11-17-13-4-2-3-5-14(13)19/h2-5,11-12H,6-10H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABZROSMGZJPTKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)N1CCC(C1)N2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-benzo[d]imidazol-1-yl)-N-(2-methoxyethyl)pyrrolidine-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.